

Application Note: Analytical Characterization of Dimethyl 2,2-Dimethylpentanedioate

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Compound of Interest

Compound Name: *Dimethyl 2,2-dimethylpentanedioate*

CAS No.: 13051-32-6

Cat. No.: B080528

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Executive Summary

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) is a critical diester intermediate used in the synthesis of pharmaceutical APIs (e.g., gemfibrozil analogues, cilastatin) and specialized polymers. Its structural specificity—featuring a gem-dimethyl group adjacent to one carbonyl—presents unique analytical challenges, particularly in distinguishing it from its structural isomers (3,3-dimethyl or 2,4-dimethyl variants).[1]

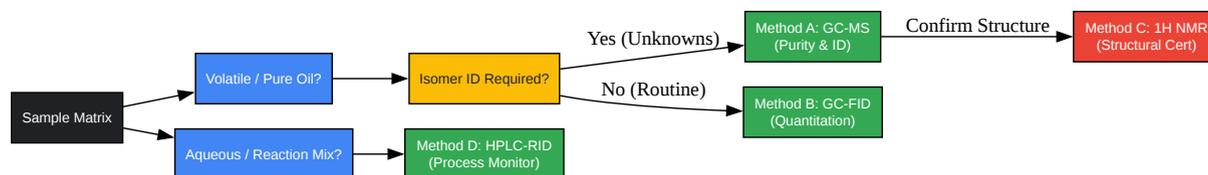
This guide provides a multi-modal analytical framework. We prioritize Gas Chromatography (GC-FID/MS) for purity profiling due to the molecule's volatility and NMR Spectroscopy for absolute structural confirmation.[1] For process streams where high-organic backgrounds exist, we outline an HPLC-RID method.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Specification	Notes
IUPAC Name	Dimethyl 2,2-dimethylpentanedioate	Common: Dimethyl 2,2-dimethylglutarate
CAS Number	14226-73-4	Note: Acid form is CAS 681-57-2
Molecular Formula	C ₉ H ₁₆ O ₄	
Molecular Weight	188.22 g/mol	
Boiling Point	~215°C (at 760 mmHg)	Est.[1][2][3] based on dimethyl glutarate (214°C)
Solubility	MeOH, EtOH, DCM, Acetone	Sparingly soluble in water
Key Structural Feature	Quaternary Carbon at C2	Steric hindrance affects hydrolysis rates and MS fragmentation

Analytical Decision Tree

The following logic flow dictates the selection of the appropriate method based on the sample matrix and data requirements.



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Figure 1: Analytical Strategy Selection Guide. Select GC methods for purity and NMR for structural certification.

Method A: GC-MS Purity Profiling (Gold Standard)

Rationale: The diester functionality renders the molecule sufficiently volatile for GC without derivatization.[1] The gem-dimethyl group provides a unique mass spectral fingerprint compared to linear glutarates.[1]

Instrument Conditions

- System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
- Column: DB-5ms UI (30 m × 0.25 mm × 0.25 μm).[1]
 - Why? A low-polarity phase separates based on boiling point and van der Waals forces, effective for separating the 2,2-dimethyl isomer from the 3,3-dimethyl isomer (which typically elutes slightly later due to shape linearity).[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Inlet: Split/Splitless, 280°C.
 - Split Ratio: 50:1 (To prevent column overload).
- Oven Program:
 - Hold 60°C for 2 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.

Mass Spectral Logic (Self-Validation)

When interpreting the MS data, look for these diagnostic ions to validate the structure:

- Molecular Ion: m/z 188 (Often weak).[1]
- Base Peak: m/z 157 [M - OCH₃]⁺.

- Alpha-Cleavage: m/z 88 (McLafferty rearrangement is blocked on the gem-dimethyl side, but possible on the unsubstituted side).[1]
 - Differentiation: The 3,3-dimethyl isomer allows McLafferty rearrangement on both sides, leading to a different abundance of m/z 74/88 ions compared to the 2,2-isomer.[1]

Method B: HPLC-RID for Process Streams[1]

Rationale: In reaction mixtures containing non-volatile salts or high water content where extraction is difficult, HPLC is preferred.[1] Since the molecule lacks a strong UV chromophore (only weak carbonyl absorbance at <210 nm), Refractive Index Detection (RID) is robust.[1]

Protocol

- Column: Agilent Hi-Plex H or Bio-Rad Aminex HPX-87H (300 x 7.8 mm).[1]
 - Mechanism:[1][4][3][5][6] Ion exclusion/Ligand exchange.[1] Excellent for separating organic acids and esters.[1]
- Mobile Phase: 5 mM H₂SO₄ in Water (Isocratic).[1]
 - Note: Can add 10% Acetonitrile if the ester is too retained.[1]
- Flow Rate: 0.6 mL/min.[1]
- Temperature: 50°C (Critical for RID baseline stability).
- Detector: Refractive Index Detector (35°C).

Sample Preparation

- Filter sample through 0.22 µm PTFE filter.[1]
- If the sample is highly organic, dilute 1:1 with mobile phase to prevent solvent shock.[1]

Method C: Structural Certification via NMR

Rationale: To definitively distinguish **Dimethyl 2,2-dimethylpentanedioate** from Dimethyl 3,3-dimethylpentanedioate, NMR is required.[1]

1H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.20 ppm	Singlet	6H	Gem-dimethyl (-C(CH ₃) ₂ -)
1.85 ppm	Triplet	2H	C3 Methylene (-CH ₂ -)
2.30 ppm	Triplet	2H	C4 Methylene (-CH ₂ -CO)
3.65 ppm	Singlet	3H	Methyl Ester (C1 side)
3.68 ppm	Singlet	3H	Methyl Ester (C5 side)

Diagnostic Check: The 2,2-isomer is unsymmetrical.[1] You will see two distinct methyl ester singlets (or very close splitting) and the methylene protons will appear as two distinct triplets.[1]
Contrast: The 3,3-isomer is symmetrical.[1] It would show only one methyl ester singlet and one methylene signal (integrating for 4H).[1]

Synthesis & Impurity Context

When analyzing this compound, be aware of its synthetic origin.[1][5] It is often produced via the carbonylation of isobutene derivatives or ring-opening of substituted cycloalkanones [1].[1]

Common Impurities to Monitor:

- Monomethyl ester: Result of incomplete esterification.[1] (Appears as broad peak in GC, tailing in HPLC).[1]
- 2,2-Dimethylglutaric acid: The hydrolysis product.[1] (Requires derivatization for GC; elutes early in Ion Exclusion HPLC).
- Dimethyl succinate derivatives: Byproducts of oxidative cleavage.[1]

References

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